3-(Benzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . The synthesis of 2-chloroquinoline-3-carbaldehydes follows the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating .Chemical Reactions Analysis
The chemical reactions of similar compounds involve various intermolecular interactions in the crystalline solid such as O-H ⋯S, C-H ⋯F, C-H ⋯S, C-H ⋯N, C-H ⋯O, C-H ⋯ π, lp ⋯ π and π ⋯ π intermolecular interactions .Scientific Research Applications
Nucleophilic Reactions
- 3-(Benzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline is involved in complex nucleophilic reactions. It has been found to react with a variety of small nucleophiles, leading to the formation of various compounds like esters, amides, and others depending on the size of the amine used (Hamby & Bauer, 1987).
Synthesis and Utilization
- The compound has been utilized in the synthesis of various heterocyclic compounds. It serves as a key intermediate in the synthesis of complex molecular structures, which are further used for different applications in organic chemistry (Booker‐Milburn et al., 1997).
Antimicrobial and Antitubercular Efficacy
- Quinoline-based compounds, including variants of this compound, have shown significant antimicrobial and antitubercular activities. This makes them potential candidates for developing new antimicrobial and antitubercular agents (Iosr Journals, A. Vora, & P. J. Vora, 2012).
Antitumor Potential
- Some derivatives of this compound have been synthesized with the intention of exploring their antitumor activities. The structural modification of these compounds is aimed at introducing properties that might make them effective against various types of tumors (Nasr, Abbasi, & Nabih, 1974).
Catalysis in Asymmetric Hydrogenation
- Derivatives of this compound have been used as ligands in the development of catalysts for asymmetric hydrogenation. These catalysts have shown high enantioselectivities and activities, making them useful in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Corrosion Inhibition
- Quinoline and its derivatives, including this compound, are known for their anticorrosive properties. These compounds can effectively inhibit metallic corrosion, making them valuable in industrial applications (Verma, Quraishi, & Ebenso, 2020).
Mechanism of Action
Target of Action
The compound “3-(Benzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline” belongs to the class of quinolines, which are often associated with antibacterial activity . They are known to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication .
Biochemical Pathways
The affected pathways would likely involve DNA replication in bacteria, given that quinolines typically target DNA gyrase . The downstream effects would include inhibition of bacterial growth and proliferation.
Pharmacokinetics
Quinolines are generally well absorbed and widely distributed in the body .
Result of Action
If it acts like other quinolines, it would likely result in the inhibition of bacterial growth and proliferation .
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-23-10-12-24(13-11-23)21-18-14-16(27-2)8-9-19(18)22-15-20(21)28(25,26)17-6-4-3-5-7-17/h3-9,14-15H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZYRVXQTUAENM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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